3-(3,4-Dimethoxyphenyl)azepane
Overview
Description
3-(3,4-Dimethoxyphenyl)azepane is a chemical compound that belongs to the class of azepanes. It has a molecular formula of C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is known for its unique chemical structure and biological activity, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with the aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
Given its structural similarity to 3-(3,4-dimethoxyphenyl)propanoic acid, it may interact with its targets in a similar manner
Biochemical Pathways
The biochemical pathways affected by 3-(3,4-Dimethoxyphenyl)azepane are currently unknown . Its potential interaction with Aromatic-amino-acid aminotransferase suggests it may influence the metabolism of aromatic amino acids
Result of Action
Given its potential interaction with Aromatic-amino-acid aminotransferase, it may influence the metabolism of aromatic amino acids . .
Biochemical Analysis
Biochemical Properties
3-(3,4-Dimethoxyphenyl)azepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in the metabolism of aromatic amino acids . The nature of this interaction involves the binding of this compound to the active site of the enzyme, potentially inhibiting its activity. This inhibition can affect the overall metabolic pathways involving aromatic amino acids.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in lung cancer cells, this compound has shown anticancer effects by inducing apoptosis and inhibiting cell proliferation . This compound can alter the expression of genes involved in cell cycle regulation and apoptosis, thereby affecting cellular metabolism and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with aromatic-amino-acid aminotransferase results in the inhibition of the enzyme’s activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as reducing anxiety and inflammation . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic amino acids . This compound can affect metabolic flux and alter the levels of specific metabolites. For instance, its interaction with aromatic-amino-acid aminotransferase can lead to changes in the concentration of aromatic amino acids and their derivatives.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function. For example, the binding of this compound to transport proteins can facilitate its uptake and distribution within tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures, such as the nucleus or mitochondria, can affect its interactions with biomolecules and its overall efficacy. For instance, the presence of this compound in the nucleus can influence gene expression and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)azepane typically involves the formation of the azepane ring through cyclization reactions. One common method is the Cu(I)-catalyzed tandem amination/cyclization reaction of functionalized allenynes with primary and secondary amines . This method allows for the selective preparation of azepane derivatives under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)azepane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)azepane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biological targets.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)azepane can be compared with other similar compounds, such as:
Azepine: A seven-membered heterocyclic compound with a nitrogen atom in the ring.
Oxepane: A seven-membered heterocyclic compound with an oxygen atom in the ring.
Silepane: A seven-membered heterocyclic compound with a silicon atom in the ring.
Phosphepane: A seven-membered heterocyclic compound with a phosphorus atom in the ring.
These compounds share similar structural features but differ in their chemical properties and reactivity due to the presence of different heteroatoms.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)azepane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-11(9-14(13)17-2)12-5-3-4-8-15-10-12/h6-7,9,12,15H,3-5,8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBJPHJCBLCEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCNC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.